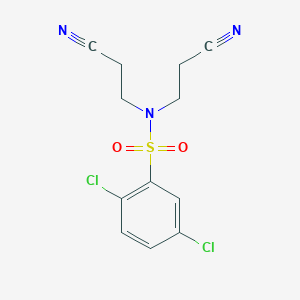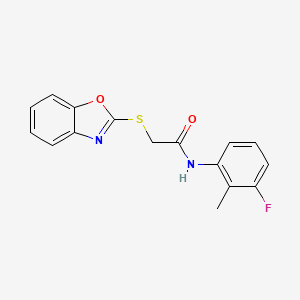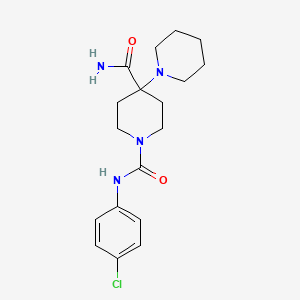![molecular formula C20H18BrN3O3S2 B4713934 2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4713934.png)
2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide
Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 2-bromo-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide often involves multi-step organic reactions, including halogenation, amidation, and the formation of heterocyclic rings such as thiazoles. A related synthesis approach involves the base-catalyzed cyclization of corresponding thioureas with ketones in the presence of bromine, leading to the formation of benzamide derivatives with thiazole structures (Saeed et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. X-ray crystallography and spectroscopic methods like NMR and IR are commonly used for structural characterization. The molecular structure is influenced by intermolecular interactions such as hydrogen bonding and π-π interactions, which can be analyzed through techniques like Hirshfeld surface analysis (A. Saeed et al., 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
The pyrrolidine ring, a key structural feature of the compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities . The compound’s effect on biochemical pathways would depend on its specific targets and mode of action.
Pharmacokinetics
The compound is reported to be insoluble in water , which could potentially affect its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility could be affected by the pH of the environment . Additionally, the compound should be stored in a cool place, away from strong oxidizing agents and bases , suggesting that these environmental factors could affect its stability.
properties
IUPAC Name |
2-bromo-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c21-17-6-2-1-5-16(17)19(25)23-20-22-18(13-28-20)14-7-9-15(10-8-14)29(26,27)24-11-3-4-12-24/h1-2,5-10,13H,3-4,11-12H2,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOKQKNRNDNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4713851.png)

![3-[(4-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4713865.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4713878.png)
![1-(4-methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4713890.png)


![1-[(4-chlorophenoxy)methyl]-N-(4-fluoro-2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4713903.png)
![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4713911.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(4-chlorobenzyl)hydrazinecarbothioamide](/img/structure/B4713925.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4713926.png)

![N-[2-[5-(4-chlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4713945.png)
![7-butyl-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4713954.png)